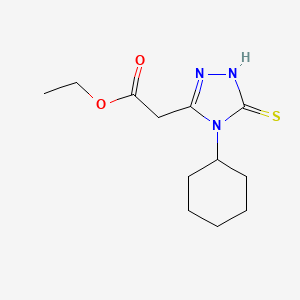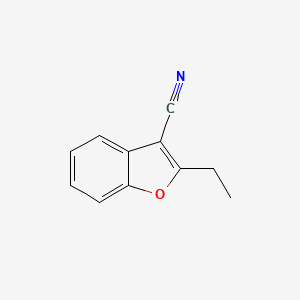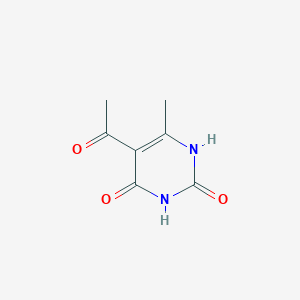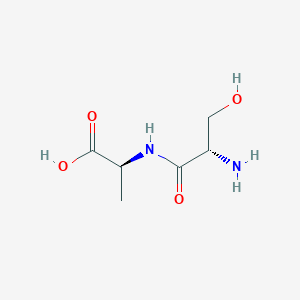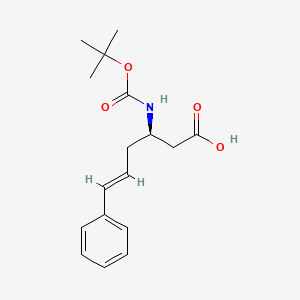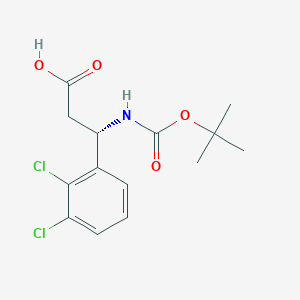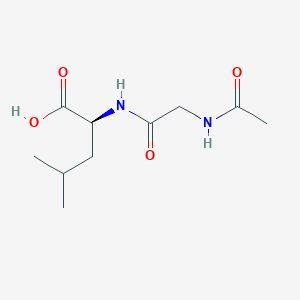
1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use as antimicrobial agents, among other applications. The papers provided discuss various pyrazole derivatives, their synthesis, and biological activities, which can be related to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of a related compound, 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was achieved through a condensation reaction of a substituted benzaldehyde with an amino-dihydro-phenylpyrazolone in ethanol/acetic acid under reflux conditions . Similarly, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involved a series of steps to introduce the desired substituents on the pyrazole core . These methods could potentially be adapted for the synthesis of "1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The structure of these compounds is often confirmed using techniques such as elemental analysis, FTIR-ATR, NMR experiments, and mass spectrometry . The presence of substituents like the 3-fluorobenzyl group in the compound of interest would influence its electronic properties and potentially its biological activity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation, reductive amination, and cyclization, to form more complex structures or to introduce new functional groups. For example, the one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde led to the formation of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . Additionally, high-temperature cyclization of benzamides of pyrazole-4-carboxylic acid resulted in the formation of substituted pyrazolo[3,4-d]pyrimidines . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The introduction of a fluorine atom, as in the 3-fluorobenzyl group, can affect the compound's lipophilicity and hydrogen bonding capacity, which in turn can impact its pharmacokinetic properties. The antimicrobial activity of some pyrazole derivatives has been attributed to their ability to interact with bacterial cell components, and the presence of a fluorine atom could enhance this interaction due to its electronegativity .
科学的研究の応用
Synthesis of New Compounds and Spectroscopic Investigations
1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and related compounds have been synthesized and characterized using various spectroscopic methods. These compounds exhibit interesting structural properties and have potential applications in various fields of chemistry and material science. For example, Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups and characterized them using IR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopies. Theoretical calculations based on density functional theory (DFT) supported these analyses, revealing insights into structural analyses, vibrational frequencies, UV, and NMR calculations of these compounds (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).
Microwave Irradiation in Synthesis
The use of microwave irradiation in the synthesis of pyrazole derivatives, including 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, has been explored to enhance the efficiency of chemical reactions. Han et al. (2009) demonstrated the synthesis of new heterocyclic compounds, including pyrazolo[3,4-b][1,6]naphthyridine derivatives, under microwave irradiation. This method offers advantages like a short synthetic route and operational simplicity, which is beneficial for fast synthesis in biomedical research (Han, Zhang, Jiang, Ma, Shi, & Tu, 2009).
Potential Antipsychotic Agents
Some derivatives of 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine have been evaluated for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise, Butler, Dewald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Kilogram-Scale Synthesis for Antibacterial Applications
In the field of pharmaceutical chemistry, large-scale synthesis methods for pyrazole derivatives are crucial. Yang et al. (2014) developed an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This method involves the synthesis of key intermediates like 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine with high purity, demonstrating the importance of pyrazole derivatives in developing new antibacterial agents (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFLYXAWVXOQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427097 |
Source


|
| Record name | 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
925650-30-2 |
Source


|
| Record name | 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

